Esculentoside L

Descripción

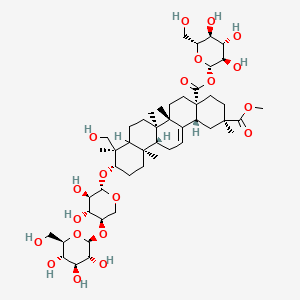

Structure

2D Structure

Propiedades

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWCAIWHFSJANE-HKNRWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130364-33-9 | |

| Record name | Esculentoside L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Characterization of Esculentoside L from Natural Sources

Spectroscopic and Chromatographic Approaches for Structural Elucidation (Focus on Research Application, not Basic Identification)

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful and rapid method for the screening and tentative identification of triterpene saponins (B1172615) like Esculentoside L within a complex herbal extract. researchgate.net This technique separates the components of the mixture via HPLC, which are then ionized by ESI and analyzed by a mass spectrometer.

In a typical analysis of an extract from the root of Phytolacca acinosa, HPLC coupled to a quadrupole time-of-flight (QTOF) mass spectrometer is utilized. researchgate.net The analysis is often performed in negative ion mode, as this yields intense deprotonated molecular ions [M-H]⁻ for saponins, which facilitates their identification. mdpi.com The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions (MS/MS). The fragmentation pattern provides crucial information about the structure, including the nature of the aglycone core and the sequence of sugar units attached to it. mdpi.com

Research on Phytolacca acinosa root extracts has successfully used HPLC-ESI-QTOF-MS/MS to tentatively identify a large number of triterpene saponins in a single run. researchgate.net In one such study, this compound was identified among 29 different saponins, 16 of which had been previously reported from the plant. researchgate.net The identification is based on the compound's retention time in the HPLC column and its specific mass spectral data compared against known standards or literature values.

Table 1: Triterpene Saponins Identified in Phytolacca acinosa Root Extract via HPLC-ESI-QTOF-MS/MS researchgate.net

| Compound Name | Status |

| Esculentoside G | Previously Reported |

| Polyandraside B | Previously Reported |

| Phytolaccasaponin N-5 | Previously Reported |

| Esculentoside F | Previously Reported |

| Esculentoside H | Previously Reported |

| Esculentoside E | Previously Reported |

| Esculentoside R | Previously Reported |

| Esculentoside L1 | Previously Reported |

| Esculentoside U | Previously Reported |

| Phytolaccoside E | Previously Reported |

| This compound | Previously Reported |

| Esculentoside S | Previously Reported |

| Esculentoside B | Previously Reported |

| Esculentoside T | Previously Reported |

| Phytolaccoside F | Previously Reported |

| Phytolaccoside B | Previously Reported |

| 13 other compounds | Newly Identified |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) in Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for the analysis of complex natural products. By utilizing columns with smaller particle sizes (typically under 2 μm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. rsc.org When coupled with mass spectrometry (UPLC-ESI-MS), it becomes an exceptionally effective tool for metabolic profiling and the characterization of compounds like this compound from plant extracts. researchgate.netfrontiersin.org

The enhanced sensitivity of UPLC-MS allows for the detection of trace-level components that might be missed with standard HPLC methods. rsc.org This is particularly valuable in natural product research where bioactive compounds may be present in very low concentrations. The superior resolution also aids in separating isomeric saponins, which have the same mass but differ in their structure and chromatographic retention time. mdpi.com The shorter run times, often reducing analysis from minutes to seconds, increase sample throughput significantly. researchgate.net While UPLC-MS is highly sensitive for detecting low concentrations, care must be taken with high-concentration samples, which can lead to inaccurate quantification and contamination of the ion source. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments in Novel Compound Research

While mass spectrometry techniques like HPLC-MS/MS are excellent for rapid screening and proposing potential structures, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive and unambiguous elucidation of a compound's structure. hyphadiscovery.comphytojournal.com For novel compounds or for absolute confirmation, NMR provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. hyphadiscovery.comweebly.com

The structural confirmation of this compound and related saponins relies on a suite of NMR experiments:

1D NMR: ¹H NMR spectra reveal the number and type of protons in the molecule, including characteristic signals for methyl groups, olefinic protons, and anomeric protons of the sugar units. phytojournal.com ¹³C NMR spectra identify the number of unique carbon atoms, distinguishing between those in the aglycone and the sugar moieties. researchgate.net

2D NMR: These experiments reveal correlations between nuclei, allowing the complete assembly of the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the aglycone and sugar rings. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for determining the linkage points between the sugar units and the connection of the entire sugar chain to the aglycone. hyphadiscovery.comphytojournal.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close to each other in space. hyphadiscovery.com

The combination of these NMR techniques allows researchers to precisely map the structure of this compound, confirming the identity of its aglycone and the type, sequence, and linkage positions of its sugar chains, thereby distinguishing it from other closely related saponins. phytojournal.com

Biosynthesis and Metabolic Pathways of Esculentoside L

Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis (Mevalonate Pathway, Squalene Cyclization)

The biosynthesis of all triterpenoid saponins (B1172615), including Esculentoside L, originates from the mevalonate (MVA) pathway, which occurs in the cytoplasm of plant cells. mdpi.comnih.gov This fundamental pathway utilizes acetyl-CoA to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Through a series of condensation reactions, these C5 units are assembled into the C30 precursor, squalene. wikipedia.org The next critical step is the epoxidation of squalene by the enzyme squalene epoxidase, which forms 2,3-oxidosqualene. mdpi.comnih.gov This molecule represents a crucial branch point. It can either be directed towards the synthesis of primary metabolites like phytosterols or be channeled into the biosynthesis of a vast array of secondary metabolites, including triterpenoid saponins. nih.gov The cyclization of 2,3-oxidosqualene is the first committed and diversifying step in the formation of the triterpenoid skeleton. nih.gov

Table 1: Key Stages in Early Triterpenoid Biosynthesis

| Stage | Key Molecules/Intermediates | Cellular Location |

|---|---|---|

| Isoprenoid Precursor Synthesis | Acetyl-CoA, Mevalonate, IPP, DMAPP | Cytoplasm |

| Squalene Synthesis | Farnesyl pyrophosphate (FPP), Squalene | Cytoplasm |

| Epoxidation | 2,3-Oxidosqualene | Cytoplasm |

| Cyclization | Triterpenoid Skeletons (e.g., β-amyrin) | Cytoplasm |

Enzymatic Steps and Key Enzymes Involved in Aglycone Formation (e.g., 2,3-Oxidosqualene Cyclases)

The aglycone of this compound is phytolaccagenic acid, an oleanane-type triterpenoid derived from oleanolic acid. nih.gov The formation of this core structure is catalyzed by a specific class of enzymes known as 2,3-oxidosqualene cyclases (OSCs), also called triterpene synthases. nih.gov

For oleanane-type saponins, the key OSC is β-amyrin synthase (bAS). This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin. mdpi.comnih.gov This step is pivotal as it establishes the foundational structure of the aglycone.

Following the formation of β-amyrin, the skeleton undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). mdpi.comnih.gov In the biosynthesis of oleanolic acid, a multi-functional CYP450 enzyme, typically from the CYP716A subfamily, performs three successive oxidation steps at the C-28 position of the β-amyrin ring, converting the methyl group into a carboxylic acid to form oleanolic acid. mdpi.comnih.gov The aglycone of this compound, phytolaccagenic acid, undergoes further modifications beyond this step.

Glycosylation and Other Post-Modification Processes (e.g., Oxidation, Hydroxylation, Methylation, Acetylation)

The immense diversity of saponins arises from the post-modification of the aglycone skeleton. These modifications, including glycosylation, oxidation, hydroxylation, and methylation, are crucial for the biological function and chemical properties of the final molecule.

Glycosylation: This is the most prominent modification, involving the attachment of sugar moieties to the aglycone. The process is catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar residues from an activated donor, such as UDP-glucose, to specific hydroxyl or carboxyl groups on the aglycone. This compound is a bidesmosidic saponin, meaning it has sugar chains attached at two different points. nih.gov Specifically, a glucopyranosyl-(1-4)-xylopyranosyl unit is attached at the C-3 position, and a β-D-glucopyranosyl group is attached via an ester linkage to the C-28 carboxyl group. nih.gov

Other Modifications: The aglycone of this compound, phytolaccagenic acid, is a derivative of oleanolic acid, indicating further oxidative modifications such as hydroxylation at various positions on the triterpenoid ring, which are also catalyzed by CYP450s. Methylation, catalyzed by methyltransferases, is another modification that can occur, adding further complexity to the final structure. nih.gov

Transcriptomic and Proteomic Investigations of Biosynthetic Pathways in Source Plants

This compound is isolated from plants of the Phytolacca genus, such as Phytolacca esculenta and Phytolacca americana. nih.govselleckchem.com Modern "omics" technologies have provided significant insights into the genetic and enzymatic machinery responsible for saponin biosynthesis in these and related plants.

Transcriptomic Analysis: High-throughput transcriptome sequencing of Phytolacca species has led to the identification of numerous candidate genes involved in the biosynthesis of triterpenoid saponins like esculentosides. researchgate.netnih.govnih.gov These studies have successfully identified genes encoding key enzymes of the MVA pathway, as well as multiple genes for β-amyrin synthase, cytochrome P450s, and UGTs. researchgate.net For instance, transcriptome analysis of P. americana has revealed specific CYP450 and UGT candidates that are likely involved in the later modification steps of the saponin backbone. researchgate.net Comparing gene expression levels across different tissues (roots, stems, leaves) can help pinpoint the primary sites of synthesis and identify the specific gene family members most critical to the pathway. nih.gov

Proteomic Analysis: Proteomic studies complement transcriptomics by confirming the presence and abundance of the enzymes themselves. nih.gov By analyzing the protein profiles of different plant tissues, researchers can correlate the presence of specific biosynthetic enzymes with the accumulation of saponins. For example, quantitative proteomics can identify β-amyrin synthases, specific CYP450s, and UGTs that are highly expressed in tissues known to be rich in esculentosides, providing direct evidence of their role in the biosynthetic pathway. nih.govmdpi.com The integration of transcriptomic and proteomic data provides a comprehensive view of the molecular processes governing this compound formation. semanticscholar.org

Biotransformation and Metabolism of this compound in Preclinical Biological Systems

When administered to biological systems, saponins like this compound undergo significant biotransformation, primarily mediated by the intestinal microbiota. nih.gov The oral bioavailability of large, glycosylated saponins is generally low due to their poor membrane permeability. nih.govsemanticscholar.org

In preclinical models, the primary metabolic pathway for triterpenoid saponins is the stepwise hydrolysis of the sugar chains by microbial glycosidases in the gastrointestinal tract. nih.govnih.gov This deglycosylation process releases the aglycone or partially deglycosylated saponins (prosapogenins). nih.gov These less polar metabolites are more readily absorbed into the bloodstream than the parent glycoside. researchgate.net

Studies on other oleanane-type saponins have demonstrated this metabolic pattern. For example, in vivo studies in rats with similar triterpenoid saponins have shown that the parent compound is extensively metabolized, with metabolites resulting from the cleavage of sugar moieties being identified in feces and plasma. nih.govnih.govresearchgate.net It is therefore highly probable that this compound follows a similar metabolic fate in preclinical systems, where intestinal bacteria would hydrolyze the sugar chains at the C-3 and C-28 positions, releasing phytolaccagenic acid and its intermediate glycosides. These metabolites may then be absorbed and undergo further phase I and phase II metabolism in the liver before excretion. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Squalene |

| 2,3-Oxidosqualene |

| β-amyrin |

| Oleanolic acid |

| Phytolaccagenic acid |

Pharmacological Research of Esculentoside L: Preclinical Mechanistic Insights

Anti-Inflammatory Mechanisms of Esculentoside L

The anti-inflammatory effects of this compound are attributed to its ability to modulate several critical intracellular signaling cascades and the subsequent production of inflammatory molecules.

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its modulation by this compound is a key aspect of the compound's anti-inflammatory activity. researchgate.netchemfaces.commedchemexpress.com

Under normal physiological conditions, the NF-κB p50/p65 heterodimer is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govdovepress.com Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing the p65 subunit to translocate into the nucleus. dovepress.com Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes. dovepress.comscispace.com

Preclinical studies have demonstrated that this compound can effectively suppress the nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.netresearchgate.net For instance, in a model of ulcerative colitis, treatment with Esculentoside A, a closely related compound, significantly inhibited the lipopolysaccharide (LPS)-promoted nucleation of p65. nih.gov This inhibition of p65 translocation prevents the activation of downstream inflammatory genes, thereby mitigating the inflammatory response.

The translocation of NF-κB to the nucleus is contingent upon the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.govnih.gov The IκB kinase (IKK) complex is responsible for phosphorylating IκBα, which marks it for ubiquitination and degradation by the proteasome. nih.govembopress.org

This compound has been shown to interfere with this critical step. Research indicates that this compound treatment can suppress the phosphorylation of IκBα. chemfaces.comresearchgate.netplos.orgnih.gov By preventing IκBα phosphorylation, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the release and nuclear translocation of NF-κB. chemfaces.comresearchgate.netplos.orgnih.gov This mechanism has been observed in various experimental models, including LPS-stimulated microglial cells and in models of acute liver injury. researchgate.netplos.orgnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are another set of crucial signaling cascades involved in inflammation. plos.orgfrontiersin.org These pathways are activated by various extracellular stimuli and play a significant role in regulating the production of inflammatory mediators.

Impact on Pro-Inflammatory Cytokine and Mediator Production

The activation of the NF-κB and MAPK pathways culminates in the production of a host of pro-inflammatory cytokines and mediators that drive the inflammatory process. This compound has been demonstrated to significantly reduce the production of these molecules.

Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) are central to the inflammatory cascade. nih.govresearchgate.netnih.gov Preclinical evidence consistently shows that this compound treatment leads to a marked decrease in the levels of these cytokines in various inflammatory conditions. nih.govresearchgate.netresearchgate.netplos.orgnih.govresearchgate.net

Furthermore, this compound also inhibits the expression and activity of enzymes responsible for producing other critical inflammatory mediators. These include Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO), respectively. researchgate.netnih.govjpp.krakow.plbioline.org.br By downregulating COX-2 and iNOS, this compound effectively reduces the levels of PGE2 and NO, both of which are potent mediators of inflammation. researchgate.netnih.gov

| Mediator | Effect of this compound | Associated Signaling Pathways | References |

|---|---|---|---|

| TNF-α | Decreased Production | NF-κB, MAPK | nih.govresearchgate.netresearchgate.netplos.orgnih.govresearchgate.net |

| IL-1β | Decreased Production | NF-κB, MAPK | researchgate.netresearchgate.netplos.orgnih.govresearchgate.net |

| IL-6 | Decreased Production | NF-κB, MAPK | nih.govresearchgate.netresearchgate.netplos.orgnih.govresearchgate.net |

| IL-12 | Decreased Production | NF-κB | researchgate.net |

| COX-2 | Decreased Expression | NF-κB | researchgate.netnih.gov |

| iNOS | Decreased Expression | NF-κB | researchgate.netnih.gov |

| PGE2 | Decreased Production | COX-2 | researchgate.netresearchgate.net |

| NO | Decreased Production | iNOS | researchgate.netresearchgate.net |

Activation of Anti-Inflammatory Pathways (e.g., Nrf2 Pathway)

In addition to suppressing pro-inflammatory pathways, this compound also appears to activate protective, anti-inflammatory pathways. One of the most notable is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it initiates the transcription of genes that help to resolve inflammation and protect against cellular damage. mdpi.com

Studies have shown that this compound can activate the Nrf2 pathway. researchgate.netnih.gov For instance, in a model of atopic dermatitis, Esculentoside A was found to upregulate the expression of Nrf2. researchgate.net This activation of Nrf2 is thought to contribute to the anti-inflammatory and antioxidant effects of this compound by enhancing the cellular defense mechanisms against inflammatory insults. researchgate.netnih.gov

| Signaling Pathway | Key Protein | Effect of this compound | References |

|---|---|---|---|

| NF-κB | p65 Nuclear Translocation | Inhibition | nih.govresearchgate.netresearchgate.net |

| IκBα Phosphorylation | Suppression | chemfaces.comresearchgate.netplos.orgnih.gov | |

| MAPK | ERK | Decreased Phosphorylation | chemfaces.comnih.govresearchgate.netplos.org |

| JNK | Decreased Phosphorylation | nih.govresearchgate.net | |

| p38 | Decreased Phosphorylation | chemfaces.comnih.govresearchgate.net | |

| Nrf2 | Nrf2 | Activation/Upregulation | researchgate.netnih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

This compound, and more specifically its primary active form, Esculentoside A (EsA), has been identified as a modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in regulating inflammation and metabolism. researchgate.netfrontiersin.org Research indicates that EsA exerts its biological effects by activating PPARγ. researchgate.net In studies involving in vivo and in vitro models of Alzheimer's disease, EsA demonstrated neuroprotective effects by increasing the expression of PPARγ. researchgate.netresearchgate.net This activation was shown to be crucial for its therapeutic action, as the effects of EsA were negated by the use of a PPARγ inhibitor, GW9662. researchgate.net

The interaction between EsA and PPARγ has been further substantiated through molecular docking and bio-layer interferometry, which have demonstrated a direct binding between the two molecules. researchgate.netresearchgate.net By activating PPARγ, EsA can influence downstream pathways, leading to a reduction in oxidative stress and neuronal apoptosis. researchgate.net For instance, EsA treatment has been shown to decrease levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while increasing the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), effects that were reversible with a PPARγ inhibitor. mdpi.com This modulation of PPARγ highlights a significant mechanism through which this compound may exert its anti-inflammatory and cytoprotective properties. researchgate.netfrontiersin.org

Table 1: Effects of Esculentoside A (EsA) on PPARγ and Related Markers

| Model | Effect of EsA Treatment | Effect with PPARγ Inhibitor (GW9662) | Reference |

|---|---|---|---|

| In vivo/In vitro AD models | Increased PPARγ expression, decreased oxidative stress, mitigated neuronal apoptosis | Effects of EsA were eliminated | researchgate.netresearchgate.net |

| 3xTg-AD mice | Decreased MDA and ROS, increased GSH and SOD | Effects were reversed | mdpi.com |

Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome-Mediated Caspase-1)

Esculentoside A (EsA) has demonstrated the ability to inhibit the activation of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govd-nb.info

Table 2: Effect of Esculentoside A (EsA) on NLRP3 Inflammasome Activation

| Cell Model | Inducer | Effect of EsA | Reference |

|---|---|---|---|

| BV2 microglia and primary microglia cells | Lipopolysaccharide (LPS) | Inhibited NLRP3 inflammasome-mediated caspase-1 activation | researchgate.net |

Anticancer and Antiproliferative Mechanisms of this compound

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

A key anticancer mechanism of Esculentoside A (EsA) involves the induction of cell cycle arrest, specifically at the G0/G1 phase. nih.govresearchgate.net This disruption of the cell cycle progression prevents cancer cells from dividing and proliferating. In studies on human colorectal cancer cells, treatment with EsA led to a significant accumulation of cells in the G1 phase. nih.govresearchgate.net

For instance, in HT-29 colorectal cancer cells, EsA treatment increased the percentage of cells in the G1 phase from 22.68% in control cells to 54.23% at a concentration of 16 μM. nih.govresearchgate.net This indicates a block in the transition from the G1 to the S phase of the cell cycle. The induction of G0/G1 phase arrest is a common mechanism for many anticancer agents as it is a critical checkpoint for cell division. biomolther.orgfrontiersin.org By halting the cell cycle at this stage, EsA effectively inhibits the growth of cancer cells. nih.govresearchgate.netplos.org

Table 3: Effect of Esculentoside A (EsA) on Cell Cycle Distribution in HT-29 Colorectal Cancer Cells

| Treatment | Percentage of Cells in G1 Phase | Reference |

|---|---|---|

| Control | 22.68% | nih.govresearchgate.net |

| Esculentoside A (16 μM) | 54.23% | nih.govresearchgate.net |

Modulation of Cell Proliferation Markers (e.g., KI67, PCNA)

The antiproliferative effects of this compound are further evidenced by its ability to modulate key cell proliferation markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA). nih.gov Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0), making it an excellent marker for cell proliferation. nih.gov PCNA is an acidic nuclear protein that plays a crucial role in DNA synthesis and repair and is a marker for the G1/S phase of the cell cycle. nih.govmdpi.com

While direct studies on this compound's effect on Ki-67 and PCNA are limited, its established role in inducing G0/G1 cell cycle arrest suggests a downstream reduction in the expression of these markers. nih.govresearchgate.net In various cancer types, a decrease in the expression of Ki-67 and PCNA is associated with reduced tumor proliferation and a better prognosis. pacificejournals.comsemanticscholar.org The inhibition of cell proliferation by this compound, as observed through its impact on the cell cycle, would logically lead to a decreased expression of these markers, signifying its potential to control cancer cell growth.

Inhibition of Cell Migration and Invasion in in vitro Models

Esculentoside A (EsA) has been shown to inhibit the migration and invasion of cancer cells in in vitro models, suggesting its potential to suppress metastasis. nih.govresearchgate.net Cell migration and invasion are critical steps in the metastatic cascade, allowing cancer cells to spread from the primary tumor to distant sites. amegroups.org

In studies using a transwell assay with HT-29 colorectal cancer cells, EsA treatment resulted in a dose-dependent decrease in both cell migration and invasion. nih.govresearchgate.net Specifically, the migration and invasion of HT-29 cells treated with EsA were significantly diminished compared to untreated cells. nih.govresearchgate.net This antimetastatic potential is a crucial aspect of its anticancer activity, as metastasis is the primary cause of cancer-related mortality. The ability of EsA to block these processes highlights its potential as a comprehensive anticancer agent. nih.govresearchgate.net

Table 4: Inhibitory Effect of Esculentoside A (EsA) on HT-29 Colorectal Cancer Cell Migration and Invasion

| Process | Effect of EsA Treatment | Reference |

|---|---|---|

| Migration | Significantly diminished in a dose-dependent manner | nih.govresearchgate.net |

| Invasion | Significantly diminished in a dose-dependent manner | nih.govresearchgate.net |

Crosstalk with Signaling Pathways (e.g., IL-6/STAT3, PI3K/AKT/mTOR)

The anticancer effects of Esculentoside A (EsA) are mediated through its interaction with critical signaling pathways, including the IL-6/STAT3 and PI3K/AKT/mTOR pathways. nih.gov The IL-6/STAT3 pathway is frequently activated in cancer and plays a vital role in promoting cancer cell proliferation, survival, and inflammation. nih.govfrontiersin.org

EsA has been shown to block the IL-6/STAT3 signaling pathway in breast cancer stem cells. nih.gov This inhibition leads to a downregulation of downstream targets, including proteins involved in stemness such as ALDH1, SOX2, and OCT4. nih.govfrontiersin.org Furthermore, EsA treatment resulted in a significant decrease in the levels of IL-6 and phosphorylated STAT3. nih.gov While the direct link between this compound and the PI3K/AKT/mTOR pathway is still being elucidated, the crosstalk between the STAT3 and PI3K/AKT pathways is well-established, suggesting a potential indirect effect. nih.govwindows.net By targeting these key signaling cascades, this compound can effectively inhibit cancer cell growth and survival. nih.gov

Table 5: Effect of Esculentoside A (EsA) on IL-6/STAT3 Signaling in Breast Cancer Stem Cells

| Protein | Effect of EsA Treatment | Reference |

|---|---|---|

| IL-6 | Downregulated | nih.gov |

| Phosphorylated STAT3 (Tyr705) | Downregulated | nih.gov |

| STAT3 (Ser727) | Downregulated | nih.gov |

| ALDH1, SOX2, OCT4 | Downregulated | nih.govfrontiersin.org |

Apoptosis Induction by Esculentoside A

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. Esculentoside A (EsA) has been shown in various preclinical models to modulate this process through several intricate mechanisms, including the regulation of key proteins, activation of death receptors, and influence over the mitochondrial pathway.

Regulation of Apoptosis-Related Proteins (e.g., BCL-2, BAX, Caspase-3, Caspase-9)

The balance between pro-apoptotic and anti-apoptotic proteins is a critical determinant of a cell's fate. The B-cell lymphoma 2 (BCL-2) family of proteins, which includes the anti-apoptotic BCL-2 and the pro-apoptotic BAX, acts as a primary regulator. aging-us.com The ratio of BCL-2 to BAX can serve as a molecular switch for apoptosis. aging-us.com Caspases, a family of cysteine proteases, are the executioners of apoptosis, with Caspase-9 acting as an initiator in the mitochondrial pathway and Caspase-3 as a key executioner caspase. mdpi.comcpn.or.kr

Research demonstrates that Esculentoside A can modulate the expression of these key proteins in a context-dependent manner. In models of premature ovarian failure and ulcerative colitis, EsA exhibited a protective, anti-apoptotic effect. It was shown to increase the expression of the anti-apoptotic protein BCL-2 while decreasing the expression of the pro-apoptotic protein BAX. aging-us.comnih.gov This shift in the BCL-2/BAX ratio helps to inhibit apoptosis. aging-us.comnih.gov In these models, EsA also reduced the levels of activated Caspase-3 and Caspase-9. aging-us.comnih.gov

Conversely, in a mouse model of lupus nephritis, EsA was found to promote apoptosis in renal cells. archivesofmedicalscience.com This pro-apoptotic effect was associated with an increased expression of Caspase-3, Fas, and FasL. archivesofmedicalscience.comchemfaces.com However, in a study on acute liver injury induced by carbon tetrachloride (CCl4), EsA did not show a significant effect on hepatocyte apoptosis or the expression of BAX and Caspase-3. plos.org

These findings highlight that the influence of EsA on apoptosis-related proteins is highly dependent on the specific cell type and pathological condition being studied.

Table 1: Effect of Esculentoside A on Apoptosis-Related Proteins in Different Preclinical Models

| Model | Effect of Esculentoside A | Outcome | Source |

|---|---|---|---|

| Premature Ovarian Failure (mice) | ↑ BCL-2, ↓ BAX, ↓ Caspase-9, ↓ Caspase-3 | Inhibition of granulosa cell apoptosis | aging-us.com |

| Ulcerative Colitis (rat, cell culture) | ↑ BCL-2, ↓ BAX, ↓ Cleaved Caspase-3 | Inhibition of smooth muscle cell apoptosis | nih.gov |

| Lupus Nephritis (mice) | ↑ Caspase-3, ↑ Fas, ↑ FasL | Promotion of renal cell apoptosis | archivesofmedicalscience.comchemfaces.com |

| Acute Liver Injury (mice) | No significant effect on BAX or Caspase-3 | No effect on hepatocyte apoptosis | plos.org |

Activation of Death Receptors (e.g., Fas and FasL)

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. thermofisher.comabcam.cn A primary example of this is the Fas receptor (also known as CD95 or APO-1) and its corresponding Fas ligand (FasL). frontiersin.orgfrontiersin.org When FasL binds to the Fas receptor, the receptors cluster together and recruit adaptor proteins, such as Fas-Associated Death Domain (FADD), to their intracellular death domain. thermofisher.comoatext.com This assembly, known as the Death-Inducing Signaling Complex (DISC), leads to the activation of initiator caspases (like Caspase-8), which in turn activate executioner caspases such as Caspase-3, culminating in cell death. thermofisher.comfrontiersin.org

Preclinical research indicates that Esculentoside A can influence this pathway. In a study using a BXSB mouse model for lupus nephritis, administration of EsA was found to up-regulate the expression of both Fas and FasL proteins in glomerular and renal interstitial cells. archivesofmedicalscience.com This up-regulation was associated with an increase in apoptosis, suggesting that EsA can trigger the death receptor pathway to eliminate pathological cells in certain autoimmune conditions. archivesofmedicalscience.com Further analysis of gene expression has also suggested that EsA's pro-apoptotic effects can involve the induction of Fas. chemfaces.com

Mitochondrial Pathway Regulation in Apoptosis Induction

The intrinsic, or mitochondrial, pathway of apoptosis is governed by the integrity of the mitochondrial outer membrane. abcam.cnmdpi.com This pathway is triggered by cellular stress and is critically regulated by the BCL-2 family of proteins. mdpi.com Pro-apoptotic proteins like BAX can move from the cytoplasm to the mitochondria, where they form pores in the outer membrane. aging-us.commdpi.com This process, known as mitochondrial outer membrane permeabilization (MOMP), allows for the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. mdpi.commdpi.com

A key factor released is cytochrome c. aging-us.commdpi.com Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (APAF-1), triggering the formation of a large protein complex called the apoptosome. aging-us.commdpi.com The apoptosome then recruits and activates pro-caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell. aging-us.commdpi.complos.org

Esculentoside A has been shown to modulate this pathway, primarily through its effects on the BCL-2 family proteins. In a mouse model of premature ovarian failure, EsA was found to inhibit apoptosis by increasing the levels of the anti-apoptotic protein BCL-2. aging-us.com By elevating BCL-2, EsA helps to prevent BAX from permeabilizing the mitochondrial membrane, thereby blocking the release of cytochrome c and the subsequent activation of Caspase-9 and Caspase-3. aging-us.com This demonstrates that EsA can regulate the mitochondrial pathway to promote cell survival in specific therapeutic contexts. aging-us.com

Antiviral Mechanisms of Esculentoside A

Beyond its role in modulating apoptosis, Esculentoside A has been investigated for its potential antiviral properties. Research has focused on its ability to interfere with the initial stages of viral infection, particularly for coronaviruses.

Inhibition of Viral Entry Mechanisms (e.g., targeting SARS-CoV-2 Spike protein-ACE2 interaction)

The entry of the SARS-CoV-2 virus into host cells is a critical first step for infection. This process is mediated by the viral spike (S) glycoprotein, which binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of human cells. mdpi.comnih.govnih.gov The interaction between the spike protein's receptor-binding domain (RBD) and the ACE2 receptor facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell. nih.govfrontiersin.org Targeting this interaction is a primary strategy for developing antiviral therapies. researchgate.net

Computational and in vitro studies have explored the potential of Esculentoside A to block this crucial interaction. nih.govnih.gov Molecular docking simulations predicted that EsA has a strong binding affinity for the SARS-CoV-2 spike glycoprotein. nih.govresearchgate.netresearchgate.net Subsequent molecular dynamics simulations revealed that this binding is stable. nih.govnih.gov These findings suggest that EsA can act as a spike protein blocker, physically occupying binding sites and sterically hindering the spike protein's ability to engage with the host's ACE2 receptor. nih.govnih.gov By preventing this initial binding, EsA may effectively inhibit viral entry into host cells. nih.gov

Table 2: Investigated Antiviral Mechanism of Esculentoside A against SARS-CoV-2

| Method | Key Finding | Implied Mechanism | Source |

|---|---|---|---|

| Molecular Docking | Strong binding affinity of EsA to the SARS-CoV-2 spike glycoprotein. | EsA can physically interact with the viral entry machinery. | nih.govresearchgate.net |

| Molecular Dynamics Simulation | EsA forms a stable complex with the spike protein. | The inhibitory interaction is sustained. | nih.govnih.gov |

| In Vitro Assay (HCoV-OC43) | EsA inhibited the coronavirus during attachment and penetration stages. | EsA acts as a viral entry inhibitor. | nih.govnih.govresearchgate.net |

Modulation of Viral Replication and Life Cycle Stages

The viral life cycle encompasses several stages, including attachment, entry, replication of the viral genome, synthesis of viral proteins, assembly of new virions, and their release. mdpi.com Inhibiting any of these stages can halt the progression of an infection. Many viruses have evolved mechanisms to ensure their efficient replication, such as overcoming the host's antiviral responses. plos.org

The primary antiviral mechanism identified for Esculentoside A involves the disruption of the earliest stages of the viral life cycle. nih.govnih.gov In vitro experiments using the human coronavirus HCoV-OC43 as a model system demonstrated that EsA inhibited the virus during the attachment and penetration phases of its life cycle. nih.govnih.govresearchgate.net This aligns perfectly with the computational findings that EsA binds to the spike protein. researchgate.netresearchgate.net By blocking attachment and entry, EsA effectively prevents the viral genome from reaching the cellular machinery required for its replication and the subsequent production of new viral particles. nih.gov Therefore, EsA's modulation of the viral life cycle appears to be concentrated at the portal of entry, representing a key mechanism for its potential antiviral activity. nih.govnih.gov

Immunomodulatory Effects of this compound

Modulation of T-Cell-Mediated Adaptive Immunity

While direct, in-depth studies focusing exclusively on this compound's effects on T-cell-mediated immunity are not extensively detailed in the provided results, the broader class of esculentosides, particularly Esculentoside A (EsA), has been shown to modulate T-cell responses. For instance, EsA has been observed to decrease the proliferation of splenocytes and lymph node cells, as well as reduce the numbers of peripheral blood CD3+, CD4+, and CD8+ lymphocytes. researchgate.net This suggests a potential immunosuppressive or regulatory role in T-cell-mediated adaptive immunity. The generation of a memory T-cell response is a critical component for successful vaccination, involving both CD4+ helper T-cells and cytotoxic CD8+ T-cells. nih.govmedbullets.com CD4+ T-cells are essential for orchestrating the immune response, while CD8+ T-cells are crucial for eliminating infected cells. nih.govmedbullets.com The modulation of these T-cell populations by esculentosides indicates a potential to influence the outcomes of adaptive immune responses. Further research is necessary to delineate the specific mechanisms of this compound on T-cell activation, differentiation (e.g., into TH1, TH2, TH17, or regulatory T-cells), and effector functions. frontiersin.orgnih.gov

Regulation of Macrophage Polarization and Activity

Macrophages are highly plastic cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 macrophages, in response to various stimuli. nih.govdovepress.com The polarization process is governed by complex signaling pathways, including the NF-κB, JAK/STAT, and PI3K/Akt pathways. nih.gov M1 macrophages, typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com Conversely, M2 macrophages, stimulated by cytokines like IL-4 and IL-13, are involved in tissue repair and resolution of inflammation. dovepress.comfrontiersin.org

This compound and related saponins (B1172615) have been shown to influence macrophage polarization. researchgate.netresearchgate.net For example, Esculentoside A (EsA) has been demonstrated to suppress the production of pro-inflammatory mediators in LPS-stimulated microglial cells, which are the resident macrophages of the central nervous system. researchgate.net EsA pretreatment significantly decreased the LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) and inhibited the expression of pro-inflammatory mediators like iNOS, COX-2, IL-1β, IL-6, and TNF-α. researchgate.net This anti-inflammatory effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway and the suppression of the NLRP3 inflammasome. researchgate.net By modulating macrophage polarization and activity, this compound can exert significant immunomodulatory effects, which may contribute to its therapeutic potential in various inflammatory conditions.

Protective Effects in Preclinical Organ Injury Models (Mechanistic Studies)

Liver Injury Models (e.g., CCl4 and GalN/LPS-induced acute liver injury)

Esculentoside A (EsA), a closely related compound to this compound, has demonstrated significant protective effects in preclinical models of acute liver injury induced by carbon tetrachloride (CCl4) and a combination of D-galactosamine (GalN) and lipopolysaccharide (LPS). nih.govresearchgate.net The mechanisms underlying this hepatoprotection involve the attenuation of both inflammatory responses and oxidative stress. nih.gov

In CCl4-induced liver injury, the toxicity stems from the metabolic activation of CCl4 to form the trichloromethylperoxy radical, which initiates lipid peroxidation and oxidative stress. mdpi.com This leads to hepatocyte damage and the release of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Preclinical studies have shown that EsA treatment can mitigate these effects by reducing the levels of serum aminotransferases (AST and ALT), decreasing the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), and inhibiting the infiltration of inflammatory cells. nih.gov Mechanistically, EsA has been found to inhibit the activation of the NF-κB and ERK signaling pathways. nih.govplos.org Furthermore, EsA treatment was associated with a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the activity of the antioxidant enzyme glutathione peroxidase (GSH-Px). nih.govplos.org

Similarly, in the GalN/LPS-induced liver injury model, which mimics aspects of fulminant hepatitis, EsA also conferred protection by reducing inflammatory cell infiltration and hepatic enzyme levels. nih.govplos.org The combination of GalN and LPS leads to overwhelming inflammation and hepatocyte apoptosis. xiahepublishing.commdpi.com EsA's ability to suppress the inflammatory cascade is a key component of its protective action in this model as well. nih.gov However, it is noteworthy that in one study, EsA did not show an effect on CCl4-induced hepatocyte apoptosis. nih.govresearchgate.net

| Model | Key Pathogenic Mechanisms | Effects of Esculentoside A (EsA) | Underlying Molecular Mechanisms |

|---|---|---|---|

| CCl4-induced Acute Liver Injury | Oxidative stress (lipid peroxidation), inflammation. mdpi.comspandidos-publications.com | Reduced serum AST and ALT, decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), reduced MDA, increased GSH-Px activity, inhibited inflammatory cell infiltration. nih.govplos.org | Inhibition of NF-κB and ERK signaling pathways, upregulation of PPAR-γ. nih.govplos.org |

| GalN/LPS-induced Acute Liver Injury | Overwhelming inflammatory response, hepatocyte apoptosis. xiahepublishing.commdpi.com | Alleviated histopathological damage, decreased serum AST and ALT, reduced inflammatory cell infiltration. nih.govplos.org | Inhibition of inflammatory response. nih.gov |

Lung Injury Models (e.g., LPS-induced Acute Lung Injury)

In preclinical models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Esculentoside A (EsA) has shown significant protective effects. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in the lungs, leading to neutrophil infiltration, alveolar-capillary barrier disruption, and pulmonary edema. archivesofmedicalscience.commdpi.com

Studies have demonstrated that EsA can attenuate these pathological changes. researchgate.net Mechanistically, the protective effects of EsA in LPS-induced ALI are attributed to its anti-inflammatory properties. EsA has been shown to reduce the infiltration of inflammatory cells into the lungs and decrease the production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). researchgate.net The signaling pathways involved in these effects include the inhibition of IκBα, p38, and extracellular signal-regulated kinase (ERK) pathways. researchgate.net By suppressing these key inflammatory signaling cascades, EsA helps to mitigate the excessive inflammatory response that characterizes ALI. aging-us.comfrontiersin.org

| Model | Key Pathogenic Mechanisms | Effects of Esculentoside A (EsA) | Underlying Molecular Mechanisms |

|---|---|---|---|

| LPS-induced Acute Lung Injury | Inflammatory cell infiltration, increased pro-inflammatory cytokines, disruption of the alveolar-capillary barrier. archivesofmedicalscience.commdpi.com | Reduced inflammatory infiltration, decreased thickening of the alveolar wall, reduced inflammatory cell count in BALF, decreased lung wet-to-dry weight ratio, reduced pro-inflammatory cytokine production in BALF. researchgate.net | Inhibition of IκBα, p38, and ERK signaling pathways. researchgate.net |

Kidney Injury Models (e.g., Sepsis-induced Acute Kidney Injury, Lupus Nephritis, Drug-induced AKI)

Esculentoside A (EsA) has demonstrated protective effects in various preclinical models of acute kidney injury (AKI), highlighting its potential as a nephroprotective agent.

Sepsis-induced Acute Kidney Injury: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with AKI being a common and severe complication. frontiersin.orgnih.gov The pathophysiology involves complex mechanisms including systemic inflammation, hemodynamic changes, and direct cellular injury. frontiersin.orgfrontiersin.org In a rat model of sepsis induced by cecal ligation and puncture (CLP), EsA treatment was found to improve survival, reduce renal tubular damage, and lower blood urea (B33335) nitrogen and creatinine (B1669602) levels. nih.govjst.go.jp Mechanistically, EsA inhibited oxidative stress and decreased the production of pro-inflammatory cytokines. nih.gov This was associated with the inhibition of the TLR4/MyD88/NF-κB signaling pathway, a critical pathway in the innate immune response to bacterial products like LPS. nih.govjst.go.jp

Lupus Nephritis: Lupus nephritis (LN) is a serious complication of systemic lupus erythematosus (SLE), an autoimmune disease. scielo.org.comdpi.com The pathogenesis involves the deposition of immune complexes in the kidneys, leading to inflammation and tissue damage. mdpi.com In a mouse model of lupus nephritis (BXSB mice), EsA treatment was shown to modulate inflammatory cytokines, inhibit renal cell proliferation, and induce apoptosis of pathogenic cells. researchgate.net More specifically, in MRL/lpr mice, another model for LN, EsA was found to downregulate the proportion of mucosal-associated invariant T (MAIT) cells in the kidney tissue. researchgate.net This was accompanied by a reduction in the pro-inflammatory cytokines TNF-α, IFN-γ, and IL-17, and an increase in the anti-inflammatory cytokine IL-2. researchgate.net Another study suggested a possible mechanism involving the regulation of CD19+ IL-35+ regulatory B cells. researcher.life

Drug-induced Acute Kidney Injury: Drug-induced nephrotoxicity is a significant cause of AKI. frontiersin.orgmdpi.com The mechanisms of injury vary depending on the drug but often involve direct tubular toxicity, oxidative stress, and inflammation. frontiersin.orgscielo.br While specific studies on this compound in drug-induced AKI models were not found, its known anti-inflammatory and anti-oxidative properties suggest a potential protective role. For example, drugs like cisplatin (B142131) and gentamicin (B1671437) can cause acute tubular necrosis through mechanisms involving mitochondrial damage and oxidative stress. frontiersin.org The ability of esculentosides to mitigate these processes in other organ injury models suggests they could be beneficial in this context as well.

| Model | Key Pathogenic Mechanisms | Effects of Esculentoside A (EsA) | Underlying Molecular Mechanisms |

|---|---|---|---|

| Sepsis-induced Acute Kidney Injury | Systemic inflammation, oxidative stress, dysregulated immune response. frontiersin.orgnih.gov | Improved survival, reduced renal tubular damage, decreased BUN and creatinine, inhibited oxidative stress, decreased pro-inflammatory cytokines. nih.govjst.go.jp | Inhibition of TLR4/MyD88/NF-κB signaling pathway. nih.govjst.go.jp |

| Lupus Nephritis | Immune complex deposition, inflammation, cell proliferation. scielo.org.comdpi.com | Modulated inflammatory cytokines (decreased TNF-α, IFN-γ, IL-17; increased IL-2), inhibited renal cell proliferation, induced apoptosis. researchgate.net | Downregulation of MAIT cells in kidney tissue, potential regulation of regulatory B cells. researchgate.netresearcher.life |

| Drug-induced Acute Kidney Injury | Direct tubular toxicity, oxidative stress, inflammation, mitochondrial damage. frontiersin.orgscielo.br | (Potential benefits based on known mechanisms) | (Potential involvement of anti-inflammatory and anti-oxidative pathways) |

Other Preclinical Models (e.g., Atopic Dermatitis, Ulcerative Colitis, Neuroinflammatory Conditions)

Beyond its effects in more commonly studied inflammatory models, this compound and its related compound, Esculentoside A (EsA), have demonstrated therapeutic potential in a range of other preclinical settings, including atopic dermatitis, ulcerative colitis, and neuroinflammatory conditions. researchgate.netresearchgate.netnih.gov

Atopic Dermatitis (AD): In a mouse model of AD induced by 1-chloro-2,4-dinitrochlorobenzene (DNCB), administration of EsA led to significant improvements in clinical symptoms. nih.gov This included a reduction in skin lesion scores, decreased thickening of the epidermis and dermis, and a lower number of mast cells in the affected skin. researchgate.netnih.gov Furthermore, EsA treatment was associated with a decrease in the mRNA levels of key inflammatory cytokines such as thymic stromal lymphopoietin, IL-4, IL-5, and IL-13. nih.gov It also reduced serum concentrations of immunoglobulin E (IgE) and IL-6, and lowered the counts of various white blood cells, including basophils, lymphocytes, eosinophils, neutrophils, and monocytes. nih.gov Mechanistically, EsA was found to upregulate the expression of Nrf2 and downregulate the NLRP3 inflammasome, suggesting its therapeutic effects are mediated through the activation of the Nrf2 signaling pathway and subsequent suppression of the ROS-NLRP3 axis. researchgate.netnih.gov

Ulcerative Colitis (UC): The anti-inflammatory properties of EsA have also been evaluated in models of ulcerative colitis. In a trinitrobenzene sulfonic acid (TNBS)-induced rat model of UC, EsA was shown to attenuate inflammation and apoptosis. nih.gov It effectively suppressed the levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov The underlying mechanism appears to involve the inhibition of the nuclear translocation of NF-κB. nih.gov In another study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced UC rat model, EsA was found to improve intestinal motility and suppress the inflammatory response. nih.gov This effect was linked to the regulation of the hydrogen sulfide (B99878) (H2S)/cystathionine γ-lyase (CSE) and nitric oxide (NO)/neuronal nitric oxide synthase (nNOS) systems. nih.gov

Neuroinflammatory Conditions: The neuroprotective effects of EsA have been investigated in models of neuroinflammation. In microglial cells stimulated with lipopolysaccharide (LPS), EsA pretreatment significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net It also inhibited the expression of pro-inflammatory mediators like iNOS, COX-2, and various interleukins (IL-1β, IL-6, IL-12) and TNF-α. researchgate.net Furthermore, EsA was shown to suppress the nuclear factor-κB (NF-κB) p65 translocation by preventing the degradation of IκB-α. researchgate.net In an in vivo model of Alzheimer's disease induced by β-amyloid (Aβ) (1-42), EsA attenuated memory deficits and decreased pro-inflammatory factors and the activation of microglia and astrocytes in the hippocampus. nih.gov This neuroprotective effect was associated with a reduction in the phosphorylation of ERK, JNK, and p38 MAPKs. nih.gov Another saponin (B1150181) from Phytolacca esculenta, Esculentoside H (EH), has been shown to alleviate PANoptosis, a form of programmed cell death, after brain ischemia-reperfusion injury. frontiersin.org

Table 1: Effects of Esculentoside A in Preclinical Models of Atopic Dermatitis, Ulcerative Colitis, and Neuroinflammation

| Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Atopic Dermatitis (DNCB-induced mice) | Reduced skin scores, epidermal/dermal thickening, and mast cell count. Decreased inflammatory cytokines (TSLP, IL-4, IL-5, IL-13, IL-6) and IgE. researchgate.netnih.gov | Activation of Nrf2 pathway, suppression of ROS-NLRP3 axis. researchgate.netnih.gov |

| Ulcerative Colitis (TNBS-induced rats) | Attenuated inflammation and apoptosis. Suppressed TNF-α and IL-6. nih.gov | Inhibition of NF-κB nuclear translocation. nih.gov |

| Ulcerative Colitis (DSS-induced rats) | Improved intestinal motility and suppressed inflammation. nih.gov | Regulation of H2S/CSE and NO/nNOS systems. nih.gov |

| Neuroinflammation (LPS-stimulated microglia) | Decreased NO, PGE2, iNOS, COX-2, IL-1β, IL-6, IL-12, and TNF-α. researchgate.net | Suppression of NF-κB translocation and MAPK phosphorylation. researchgate.net |

| Neuroinflammation (Aβ(1-42)-induced mice) | Attenuated memory deficits, reduced pro-inflammatory factors, and microglial/astrocyte activation. nih.gov | Decreased phosphorylation of ERK, JNK, and p38 MAPKs. nih.gov |

Antioxidant Mechanisms of this compound

Reduction of Reactive Oxygen Species (ROS) Generation

Esculentoside A (EsA) has been shown to directly reduce the generation of reactive oxygen species (ROS) in various cellular and animal models. In a model of atopic dermatitis, EsA administration reversed the increased levels of oxidative stress caused by DNCB. researchgate.netnih.gov Similarly, in a model of acute liver injury induced by carbon tetrachloride (CCl4), EsA treatment led to a reduction in ROS levels in LO2 cells. plos.orgchemfaces.compsu.edu The ability of EsA to mitigate ROS production is a key aspect of its anti-inflammatory and cytoprotective effects.

Restoration of Cellular Antioxidant Defense Systems (e.g., GSH-Px Activity)

A crucial component of the antioxidant activity of this compound and its analogues is their ability to bolster the cell's own antioxidant defense mechanisms. plos.orgresearchgate.net A prime example is the enhancement of glutathione peroxidase (GSH-Px) activity. In a study on CCl4-induced acute liver injury in mice, treatment with EsA resulted in a significant increase in the activity of GSH-Px in liver tissues. plos.orgpsu.edu Glutathione peroxidase is a vital enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. ompj.orgnih.gov By restoring the activity of such enzymes, this compound helps to re-establish cellular redox homeostasis.

Inhibition of Lipid Peroxidation

This compound and its derivatives have demonstrated the ability to inhibit lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. plos.orgresearchgate.net In the CCl4-induced liver injury model, EsA treatment prevented the release of malondialdehyde (MDA), a key product and indicator of lipid peroxidation. plos.orgpsu.edu This inhibition of lipid peroxidation helps to maintain the integrity and function of cellular membranes, protecting against the downstream consequences of oxidative stress. semanticscholar.orgnih.gov

Table 2: Antioxidant Mechanisms of Esculentoside A

| Antioxidant Mechanism | Experimental Model | Key Findings |

|---|---|---|

| Reduction of ROS Generation | DNCB-induced Atopic Dermatitis researchgate.netnih.gov | Reversed the increased levels of oxidative stress. |

| CCl4-induced Acute Liver Injury plos.orgchemfaces.compsu.edu | Reduced levels of reactive oxygen species (ROS) in LO2 cells. | |

| Restoration of Cellular Antioxidant Defense | CCl4-induced Acute Liver Injury plos.orgpsu.edu | Significantly increased the activity of glutathione peroxidase (GSH-Px) in liver tissues. |

| Inhibition of Lipid Peroxidation | CCl4-induced Acute Liver Injury plos.orgpsu.edu | Prevented the release of malondialdehyde (MDA). |

Structure Activity Relationship Sar Studies of Esculentoside L and Its Derivatives

Identification of Key Structural Moieties for Biological Activity

Esculentoside L belongs to the oleanene-type triterpenoid (B12794562) saponins (B1172615), a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects. researchgate.net The fundamental structure of these saponins, which is critical to their bioactivity, consists of two main parts: a pentacyclic triterpenoid core, known as the aglycone or sapogenin, and one or more sugar chains attached to this core. cymitquimica.com

For this compound, the aglycone is phytolaccagenic acid. nih.govmdpi.com The key structural moieties responsible for its biological activity are:

The Oleanane Backbone: This rigid pentacyclic structure serves as the scaffold for the molecule. mdpi.com

The Carboxylic Acid Group at C-28: This functional group is a key site for chemical modification and plays a significant role in the molecule's polarity and ability to interact with biological targets. chemfaces.comgoogle.com

The Hydroxyl Group at C-3: This is the primary site for the attachment of sugar chains (glycosylation). researchgate.net

The Sugar Moieties (Glycans): The type, number, and linkage of sugars attached to the aglycone can dramatically influence the compound's solubility, bioavailability, and pharmacological activity. nih.gov

Research on related saponins has demonstrated that both the aglycone and the attached sugar chains are essential for biological activity, though they may contribute differently to efficacy and toxicity. nih.gov

Impact of Glycosylation Patterns on Pharmacological Effects

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical determinant of the pharmacological profile of saponins like this compound. thermofisher.com The nature of the sugar chains can modulate the molecule's interaction with cellular membranes and specific protein targets. cymitquimica.comnih.gov

The presence and structure of these sugar chains have a dual role. On one hand, they are often essential for the molecule's biological activity. Studies on various glycosides have shown that the aglycone alone can be inactive, indicating that the sugar portion is necessary for binding to or modulating a biological target. nih.gov The glycosylation pattern can "tune" the primary function of the molecule, affecting its potency and specificity. nih.gov For instance, the complexity of the oligosaccharides can affect the bioactivity of hormones and other signaling molecules. frontiersin.org

On the other hand, the sugar moieties are often implicated in the toxicity of saponins, particularly their hemolytic activity (the ability to rupture red blood cells). nih.gov Structure-activity relationship studies on the closely related Esculentoside A revealed that while the glycosylated saponin (B1150181) possesses potent anti-inflammatory properties, it also exhibits significant hemolytic activity. google.comnih.gov This suggests that the sugar chains, while contributing to the desired pharmacological effect, are also responsible for this key adverse effect. Therefore, modifying or removing the sugar chains is a primary strategy for developing safer saponin-based drugs.

Role of Aglycone Structure in Bioactivity

The aglycone, or the non-sugar part of the saponin, forms the core structure that is fundamental to its bioactivity. In this compound, the aglycone is phytolaccagenic acid. nih.govmdpi.com While glycosylation is often necessary for activity, the specific structure of the aglycone itself is a major determinant of the type and potency of the pharmacological effect. mdpi.com

Comparative studies on Esculentoside A and its aglycone, phytolaccagenin, have provided significant insights. When the sugar chain was removed, the resulting aglycone and its derivatives demonstrated higher inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key indicator of anti-inflammatory activity. nih.gov Crucially, these aglycone derivatives also exhibited lower hemolytic activities compared to the parent saponin, Esculentoside A, and its glycosylated derivatives. nih.gov

These findings highlight a critical aspect of the SAR of these compounds: the aglycone appears to be the primary pharmacophore responsible for the anti-inflammatory effect, while the glycosylation contributes significantly to the cytotoxic effects. This separation of activity and toxicity between the aglycone and the glycan parts of the molecule presents a clear strategy for drug development: using the aglycone as a template for synthesizing new derivatives with improved therapeutic indices. nih.govresearchgate.net

Synthesis and Evaluation of this compound Derivatives for Enhanced Specificity or Potency

To optimize the therapeutic potential of esculentosides, researchers have focused on synthesizing derivatives with improved activity and reduced toxicity. While specific studies on this compound are limited, extensive research on the structurally similar Esculentoside A provides a clear roadmap for such synthetic efforts. chemfaces.comnih.govbiocrick.com

Modification of the C-28 Carboxylic Acid Group

A key strategy in the derivatization of Esculentoside A has been the modification of the carboxylic acid group at the C-28 position. chemfaces.comgoogle.com This functional group is readily accessible for chemical reactions, allowing for the creation of a library of new compounds.

In one significant study, a series of amide derivatives were synthesized by reacting the C-28 carboxylic acid of Esculentoside A with various amines. chemfaces.com The resulting compounds were then evaluated for their biological activity, particularly their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The research found that converting the carboxylic acid into an amide could significantly enhance the inhibitory activity against COX-2. chemfaces.comgoogle.com

Introduction of Aromatic Rings for Activity Enhancement

Building on the modification of the C-28 position, further studies explored the introduction of aromatic rings to the newly formed amide derivatives of Esculentoside A. chemfaces.combiocrick.com This strategy is often employed in medicinal chemistry to enhance binding interactions with biological targets through mechanisms such as pi-pi stacking.

The structure-activity relationship analysis revealed that the introduction of an aromatic ring to the C-28 amide of Esculentoside A greatly enhanced its biological activity. chemfaces.com One particular derivative, referred to as compound 23 in the study, which incorporated an aromatic moiety, showed higher COX-2 inhibitory activity than both the parent compound Esculentoside A and the widely used anti-inflammatory drug Celecoxib. chemfaces.combiocrick.com Importantly, this highly active derivative also displayed lower hemolytic toxicity than Esculentoside A, demonstrating a successful decoupling of potency and toxicity. chemfaces.combiocrick.com

The table below summarizes the findings from SAR studies on Esculentoside A derivatives, which can inform future work on this compound.

| Compound/Derivative | Modification | Key Finding | Reference |

| Esculentoside A | Parent Compound | Potent anti-inflammatory activity but also significant hemolytic toxicity. | google.comnih.gov |

| Phytolaccagenin | Aglycone of Esculentoside A | Higher anti-inflammatory activity (NO inhibition) and lower hemolytic activity than EsA. | nih.gov |

| EsA C-28 Amide Derivatives | C-28 carboxylic acid converted to various amides. | Enhanced inhibitory activity against COX-2 compared to the parent compound. | chemfaces.comgoogle.com |

| EsA C-28 Aromatic Amide Derivative (Compound 23) | Introduction of an aromatic ring to the C-28 amide. | Showed higher COX-2 inhibitory activity than EsA and Celecoxib, with lower hemolytic toxicity. | chemfaces.combiocrick.com |

These findings strongly suggest that the aglycone of this compound, phytolaccagenic acid, is a promising scaffold for the development of novel anti-inflammatory agents. Synthetic modification at the C-28 position, particularly through the formation of aromatic amides, stands out as a highly effective strategy for enhancing potency while mitigating toxicity.

Advanced Analytical Methodologies for Research on Esculentoside L in Complex Biological Matrices

Quantification in in vitro and in vivo Experimental Samples (e.g., cell lysates, animal tissues/fluids)

The accurate quantification of Esculentoside L in biological samples is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the predominant technique for this purpose due to its high sensitivity, specificity, and throughput ( researchgate.net, researchgate.net, nih.gov, annlabmed.org). This technique allows for the separation of this compound from complex biological matrices, followed by sensitive detection and quantification based on its unique mass-to-charge ratio and fragmentation patterns.

Sample Preparation: Before analysis by LC-MS/MS, biological samples such as plasma, serum, urine, cell lysates, or tissue homogenates typically undergo a sample preparation step to isolate and concentrate the analyte, while removing interfering substances. Common methods include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases, often using solvents like n-butanol for saponins (B1172615) ( researchgate.net, nih.gov).

Protein Precipitation: This method is used to remove proteins from biological fluids, often followed by extraction or direct injection of the supernatant.

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively retain the analyte, which is then eluted with a suitable solvent.

Biological Matrices: Research on this compound and related compounds has involved analysis in various biological matrices, including:

Plasma/Serum: Essential for pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion ( researchgate.net, karger.com, researchgate.net, nih.gov).

Urine: Useful for assessing excretion pathways ( researchgate.net).

Cell Lysates: Used in in vitro studies to quantify intracellular concentrations and understand cellular uptake and metabolism ( plos.org, psu.edu).

Animal Tissues: Provides insights into tissue distribution and accumulation ( plos.org, psu.edu).

Gastric Contents: Relevant for understanding absorption and initial metabolic processes following oral administration ( researchgate.net).

An internal standard (IS), such as Ginsenoside Rg1 for Esculentoside A, is often employed to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification ( researchgate.net, nih.gov).

Method Validation for Research Applications (Linearity, Precision, Accuracy, Extraction Recovery)

Rigorous validation of analytical methods is paramount to ensure the reliability and reproducibility of research data. Key validation parameters, as outlined by regulatory guidelines such as those from the FDA and ICH, are applied to methods intended for the analysis of compounds like this compound.

Linearity: This parameter assesses the direct proportionality between the analyte's concentration and its measured response. For Esculentoside A, good linearity has been demonstrated over specific concentration ranges, with correlation coefficients (r²) typically exceeding 0.997 ( researchgate.net, nih.gov). For instance, a linear range of 5-500 ng/mL has been reported for Esculentoside A in plasma ( researchgate.net, nih.gov).

Precision: Precision evaluates the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra-day (within-run) and inter-day (between-run) precision values for Esculentoside A have been reported to be no more than 8.8% ( researchgate.net, nih.gov), indicating high reproducibility. Other studies have reported precision values less than 10% or 12.80% ( researchgate.net, karger.com).

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by determining the percentage recovery of the analyte from spiked samples. For Esculentoside A, accuracies have been reported within the range of -4.6% to 8.7% ( researchgate.net, nih.gov), and also within 97.5-107.0% ( researchgate.net) or 89.58 to 104.30% ( karger.com).

Extraction Recovery: This measures the efficiency of the sample preparation process in extracting the analyte from the matrix. For Esculentoside A, mean extraction recovery from spiked plasma samples has been reported to be over 75% ( researchgate.net, nih.gov), with other studies showing recoveries between 94.6% and 104.4% ( researchgate.net).

Limit of Quantification (LLOQ) and Limit of Detection (LOD): The LLOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For Esculentoside A, an LLOQ of 5 ng/mL has been established in plasma ( researchgate.net, nih.gov). The LOD is the lowest concentration that can be detected but not necessarily quantified.

Matrix Effects: This refers to the influence of co-extracted matrix components on the ionization efficiency of the analyte, which can affect quantification ( researchgate.net, mdpi.com). Methods are often optimized to minimize these effects.

Analyte Stability: Stability studies assess the integrity of the analyte in the sample matrix under various storage conditions (e.g., temperature, freeze-thaw cycles) ( karger.com, researchgate.net).

Table 1: Summary of Method Validation Parameters for Esculentoside A Quantification in Biological Matrices

| Parameter | Reported Values (Examples) | Matrix | Reference(s) |

| Linearity (r²) | > 0.997 | Plasma | researchgate.net, nih.gov |

| Linear Range | 5–500 ng/mL | Plasma | researchgate.net, nih.gov |

| LLOQ | 5 ng/mL | Plasma | researchgate.net, nih.gov |

| Intra-day Precision | ≤ 8.8% RSD | Plasma | researchgate.net, nih.gov |

| Inter-day Precision | ≤ 8.8% RSD | Plasma | researchgate.net, nih.gov |

| Accuracy | -4.6% to 8.7% | Plasma | researchgate.net, nih.gov |

| Extraction Recovery | > 75% | Plasma | researchgate.net, nih.gov |

| 94.6% - 104.4% | Plasma | researchgate.net |

Chromatographic Techniques for Metabolite Profiling of this compound in Biological Systems

LC-MS/MS: As mentioned, LC-MS/MS is a powerful tool for metabolite profiling. It allows for the separation of various metabolites based on their chromatographic properties and their subsequent identification and quantification using mass spectrometry. The ability to perform MS/MS (tandem mass spectrometry) provides structural information through fragmentation patterns, aiding in the identification of unknown metabolites ( nih.gov, nih.gov).

Other Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): While effective for volatile compounds, GC-MS may require derivatization for less volatile or thermally labile compounds like saponins, which can add complexity ( nih.gov, nih.gov).

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique combines the separation power of LC with the structural elucidation capabilities of NMR, offering detailed structural information for identified compounds ( nih.gov).